
2-Bromo-3,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom, two methyl groups, and a hydroxyl group attached to a benzene ring. This compound is a type of bromophenol, which is a derivative of phenol where one or more hydrogen atoms are replaced by bromine atoms. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Brom-3,6-dimethylphenol kann durch Bromierung von 3,6-Dimethylphenol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom (Br2) als Bromierungsmittel in Gegenwart eines Lösungsmittels wie Essigsäure oder Tetrachlorkohlenstoff. Die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-Brom-3,6-dimethylphenol kontinuierliche Strömungsreaktoren umfassen, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation oder Destillation beinhalten, um 2-Brom-3,6-dimethylphenol mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Brom-3,6-dimethylphenol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidationsreaktionen: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen unterliegen, um das Bromatom zu entfernen oder die Hydroxylgruppe zu reduzieren.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) in wässrigen oder alkoholischen Lösungen.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptsächlich gebildete Produkte
Substitution: Bildung verschiedener substituierter Phenole.
Oxidation: Bildung von Chinonen oder anderen oxidierten Phenolverbindungen.
Reduktion: Bildung von dehalogenierten Phenolen oder reduzierten Hydroxyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
2-Brom-3,6-dimethylphenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Wird auf sein potenzielles Einsatzgebiet in der Medikamentenentwicklung und als pharmakologisches Mittel untersucht.
Industrie: Wird als Konservierungsmittel in Beschichtungen, Aufschlämmungen und Wasseraufbereitungsprozessen eingesetzt, um mikrobielle Verschmutzung zu kontrollieren
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-3,6-dimethylphenol beinhaltet seine Wechselwirkung mit Zellkomponenten, was zur Störung mikrobieller Zellmembranen und Hemmung enzymatischer Aktivitäten führt. Das Bromatom und die Hydroxylgruppe spielen eine entscheidende Rolle bei seiner antimikrobiellen Aktivität, indem sie die Integrität mikrobieller Zellwände und Membranen stören .
Wirkmechanismus
The mechanism of action of 2-Bromo-3,6-dimethylphenol involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of enzymatic activities. The bromine atom and hydroxyl group play crucial roles in its antimicrobial activity by interfering with the integrity of microbial cell walls and membranes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Bromphenol
- 3-Bromphenol
- 4-Bromphenol
- 2,4-Dibromphenol
- 2,6-Dibromphenol
Einzigartigkeit
2-Brom-3,6-dimethylphenol ist aufgrund des Vorhandenseins von zwei Methylgruppen an den Positionen 3 und 6 am Benzolring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die spezifische Anordnung von Substituenten kann seine Löslichkeit, Stabilität und Wechselwirkung mit anderen Molekülen beeinflussen, wodurch es sich von anderen Bromphenolen unterscheidet .
Eigenschaften
Molekularformel |
C8H9BrO |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
2-bromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3 |
InChI-Schlüssel |
MSQGUOOFKKVPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
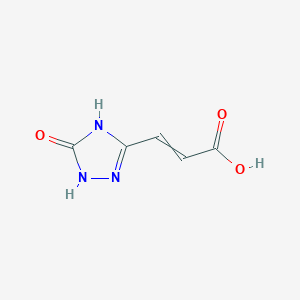
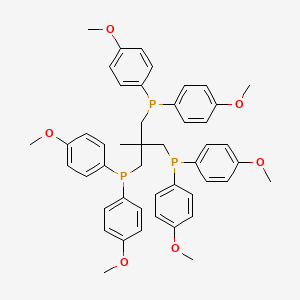
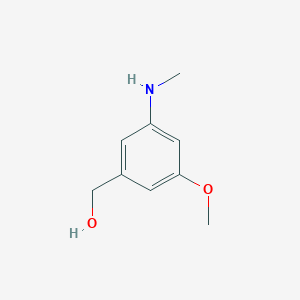
![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)
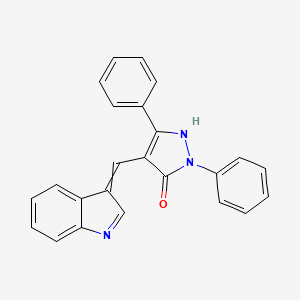
![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
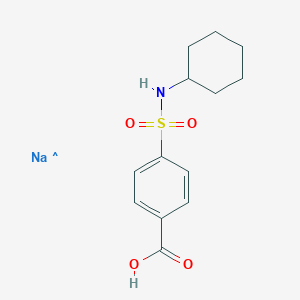

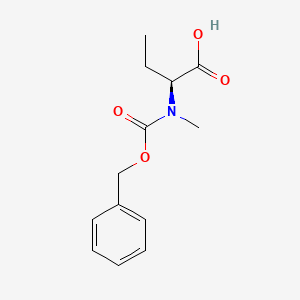
![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
